molecular formula C15H21ClN2O2S B2853685 N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415464-93-4

N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Numéro de catalogue: B2853685
Numéro CAS: 2415464-93-4
Poids moléculaire: 328.86
Clé InChI: KJRWDGVEBLJBAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{1-[(4-Chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a synthetic sulfonamide derivative featuring a piperidine core substituted with a 4-chlorobenzyl group at the nitrogen atom and a cyclopropanesulfonamide moiety at the 4-position. Its structural framework shares similarities with opioid receptor modulators, particularly fentanyl analogs and related sulfonamide derivatives.

Propriétés

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2S/c16-13-3-1-12(2-4-13)11-18-9-7-14(8-10-18)17-21(19,20)15-5-6-15/h1-4,14-15,17H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRWDGVEBLJBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a compound of interest due to its potential biological activities, including antibacterial, enzyme inhibition, and other therapeutic effects. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C13H18ClN2O2S
  • Molecular Weight : 300.81 g/mol
  • CAS Number : 76321636

The compound features a piperidine ring, a chlorophenyl group, and a cyclopropanesulfonamide moiety, which contribute to its biological activity.

1. Antibacterial Activity

Research has shown that compounds related to this compound exhibit significant antibacterial properties. A study evaluated various synthesized sulfonamide derivatives and found moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
7lSalmonella typhiStrong
7mBacillus subtilisModerate
7nE. coliWeak

The study indicated that the presence of the sulfonamide group enhances antibacterial efficacy, suggesting a promising avenue for drug development against resistant bacterial strains .

2. Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities. It was found to inhibit acetylcholinesterase (AChE) and urease effectively:

  • Acetylcholinesterase Inhibition : The synthesized compounds demonstrated strong inhibitory effects with IC50 values significantly lower than standard drugs.
CompoundIC50 (µM)Reference Standard IC50 (µM)
7l2.1421.25
7m0.6321.25

These findings suggest that this compound could serve as a potential therapeutic agent in treating conditions related to cholinergic dysfunction .

3. Pharmacological Potential

The pharmacological behavior of compounds containing the piperidine nucleus is well-documented, with activities ranging from anti-inflammatory to anticancer properties. The combination of piperidine with sulfonamide functionalities enhances these effects:

  • Anti-inflammatory : Exhibits potential in reducing inflammation markers.
  • Anticancer : Preliminary studies suggest possible cytotoxic effects on cancer cell lines.

The compound's diverse pharmacological profile positions it as a candidate for further investigation in drug development programs targeting multiple therapeutic areas .

Case Studies and Research Findings

A comprehensive study conducted by Wani et al. (2017) synthesized various derivatives of piperidine and evaluated their biological activities. Their results highlighted that compounds similar to this compound showed promise in both antibacterial and enzyme inhibition assays, reinforcing the need for further in vivo studies to validate these findings .

Comparaison Avec Des Composés Similaires

Structural and Pharmacological Comparison with Analogous Compounds

Structural Comparisons

The compound is compared below with structurally related sulfonamides and fentanyl derivatives (Table 1).

Table 1: Structural Comparison of Key Features

Compound Name Core Structure Substituents Functional Group Piperidine Position
N-{1-[(4-Chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide Piperidine 4-Chlorobenzyl (N1), cyclopropanesulfonamide (C4) Sulfonamide (SO₂NH₂) 4-position
W-15 2-Piperidinylidene Phenylethyl (N1), 4-chlorobenzenesulfonamide (C2) Sulfonamide (SO₂NH₂) 2-position
W-18 2-Piperidinylidene 4-Nitrophenylethyl (N1), 4-chlorophenylsulfonamide (C2) Sulfonamide (SO₂NH₂) 2-position
Fentanyl 4-Piperidinyl Phenylethyl (N1), propanamide-anilino (C4) Carboxamide (CONH₂) 4-position
Cyclopropylfentanyl 4-Piperidinyl Phenylethyl (N1), cyclopropanecarboxamide-anilino (C4) Carboxamide (CONH₂) 4-position

Key Observations :

  • Piperidine Position : Unlike W-15/W-18 (2-piperidinylidene), the target compound and fentanyl derivatives occupy the 4-piperidinyl position, which is critical for opioid receptor binding .
  • Functional Group: The sulfonamide group in the target compound and W-15/W-18 contrasts with the carboxamide in fentanyl analogs.
Pharmacological Divergences
  • Receptor Affinity : Fentanyl and cyclopropylfentanyl are potent MOR agonists due to their 4-anilidopiperidine carboxamide structure. In contrast, sulfonamide derivatives like W-15 and W-18 show reduced or negligible opioid activity, likely due to altered hydrogen-bonding networks . The target compound’s sulfonamide group and 4-chlorobenzyl substituent may further diminish MOR binding compared to carboxamide analogs.
  • Metabolic Stability: The cyclopropane ring in the target compound and cyclopropylfentanyl may slow oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to non-cyclopropane analogs .
  • Toxicity Profile : W-18 and W-15 were associated with low receptor affinity and unconfirmed toxicity in vivo, whereas fentanyl analogs like cyclopropylfentanyl pose high overdose risks due to high MOR potency . The target compound’s safety profile remains speculative but is likely distinct due to structural differences.

Research Findings and Hypotheses

  • This contrasts with W-15/W-18, which were initially mischaracterized as opioids .
  • Contradictions in Evidence : While cyclopropylfentanyl and fentanyl are MOR agonists, sulfonamide derivatives like the target compound may lack this activity due to functional group disparities. This highlights the importance of the carboxamide moiety in opioid receptor activation .

Q & A

Q. What synthetic routes are recommended for N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves two key steps:

Piperidine Functionalization : Reacting piperidine with 4-chlorobenzyl chloride to introduce the chlorophenylmethyl group via nucleophilic substitution. This step often requires a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .

Sulfonylation : Introducing the cyclopropanesulfonamide group using cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) at room temperature for 4–8 hours .

Q. Optimization Strategies :

  • Yield Improvement : Use excess sulfonyl chloride (1.2–1.5 equivalents) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Purity Control : Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to confirm the piperidinyl, chlorophenyl, and cyclopropanesulfonamide moieties. Key signals:
  • Piperidine H4 proton: δ 2.8–3.2 ppm (multiplet) .
  • Cyclopropane CH2: δ 1.2–1.5 ppm (triplet) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected ~425.1 Da) and fragment ions (e.g., loss of cyclopropanesulfonamide group: m/z 280–300) .
  • HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>95%) .

Q. What physicochemical properties are critical for designing in vitro assays?

Methodological Answer: Key properties include:

  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4). Poor solubility may require formulation with cyclodextrins .
  • logP : Estimated via HPLC retention time (calibrated against standards) or computational tools (e.g., MarvinSuite). Target logP: 2.5–3.5 for blood-brain barrier penetration .
  • Stability : Assess hydrolytic stability at pH 2–8 (37°C, 24h) using LC-MS. Sulfonamides are generally stable but may degrade under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling predict biological targets and structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against targets like serotonin receptors (5-HT₆, 5-HT₇) or kinases. The chlorophenyl and sulfonamide groups show affinity for hydrophobic pockets .
  • QSAR Models : Train models on analogs (e.g., piperidine sulfonamides) to predict IC50 values. Key descriptors:
    • Topological polar surface area (TPSA): <90 Ų for membrane permeability .
    • Hydrogen-bond acceptors: ≤5 to optimize bioavailability .
  • MD Simulations : Simulate binding to 5-HT₆ receptors (20 ns trajectories) to assess dynamic interactions .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based functional readouts (e.g., cAMP modulation for GPCR targets) .
  • Batch Reprodubility : Compare activity of independently synthesized batches (≥3) to rule out synthetic variability .
  • Meta-Analysis : Pool data from public databases (e.g., ChEMBL) to identify trends. For example, conflicting IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays) .

Q. What strategies are used to study metabolic stability in preclinical models?

Methodological Answer:

  • In Vitro Models :
    • Liver Microsomes : Incubate with NADPH (1 mM, 37°C, 60 min) and quantify parent compound via LC-MS. Major metabolites: hydroxylation at piperidine C4 or cyclopropane .
    • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • In Vivo PK : Administer to rodents (IV/PO, 10 mg/kg) and collect plasma samples (0–24h). Key parameters:
    • Half-life (t½): >2 hours for sustained activity.
    • Bioavailability (F%): >30% via oral administration .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.